1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-5-7-17(8-6-14)23(21,22)20-11-9-19(10-12-20)16-4-2-3-15(18)13-16/h2-8,13H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBXUHZEWBVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a piperazine derivative with significant potential in pharmacological applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a sulfonyl group attached to a methylphenyl moiety. Its molecular formula is with a molecular weight of approximately 441.0 g/mol.
Chemical Structure and Properties
The compound's structural features contribute to its biological activity. The presence of the sulfonyl group enhances its interaction with various biological targets, while the chlorophenyl substituent may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₂S |
| Molecular Weight | 441.0 g/mol |
| Appearance | Light yellow crystalline |
Anticonvulsant Properties
Research has indicated that this compound exhibits anticonvulsant activity. A study published in "Pharmacology, Biochemistry and Behavior" demonstrated that this compound could mitigate seizures induced by pentylenetetrazol in mice, although its efficacy was lower compared to other tested piperazine derivatives. This suggests potential for development as an anticonvulsant medication.
Antibacterial and Antitumor Activity
In addition to anticonvulsant effects, this compound has been evaluated for antibacterial and antitumor activities. A study highlighted that derivatives of piperazine, including this compound, showed promising results against various bacterial strains, indicating potential as an antibacterial agent . Furthermore, the sulfonamide functionality is associated with anticancer properties, suggesting that this compound may also be effective in cancer chemotherapy .
The biological activity of this compound is believed to stem from its ability to interact with neurotransmitter receptors and enzymes involved in various physiological processes. For instance, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), which is critical for neurotransmission and has implications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the pharmacological behavior of this compound:
- Anticonvulsant Study : A controlled study assessed the anticonvulsant effects of various piperazine derivatives, including this compound, revealing a dose-dependent reduction in seizure frequency.
- Antibacterial Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Antitumor Efficacy : Research indicated that compounds containing the piperazine core showed cytotoxic effects on cancer cell lines, supporting further investigation into their therapeutic potential in oncology .
Comparison with Similar Compounds
Structural Analogues
Piperazine derivatives vary significantly based on substituents, which influence their pharmacological and physicochemical properties. Below is a comparative analysis of key analogues:
Pharmacological Activity
- In contrast, mCPP (a simpler analogue) acts as a 5-HT₁B/₂C agonist, influencing sympathetic nerve discharge variably (inhibition or excitation depending on dose) . Enantiomeric Derivatives: The (R)-enantiomer of 1-(4-Chlorophenyl)phenylmethyl-4-[(4-methylphenyl)sulfonyl]piperazine shows promise as an intermediate for antihistaminic drugs, with optical purity critical for efficacy .
- Antimicrobial Activity: Derivatives like 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine (synthesized via click chemistry) exhibit antifungal activity against Aspergillus niger (zone of inhibition: ~14–15 mm), comparable to standard agents like Luvin .
Q & A
How can researchers optimize the synthesis of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine to improve yield and purity?
Answer:
Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional methods. For example, microwave irradiation reduced reaction time from 7 hours to 40 seconds while increasing yield from 60% to 88% . Key steps include:
- Solvent selection : Acetonitrile (ACN) is optimal for polar intermediates.
- Reagent stoichiometry : Maintain a 1:1 molar ratio of 3-chlorophenylpiperazine and sulfonyl chloride derivatives.
- Post-reaction purification : Use column chromatography with silica gel (ethyl acetate/hexane eluent) to isolate the product.
What analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfonyl groups at δ 3.1–3.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 377.3) .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry (SHELX software is commonly used) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Conflicting data often arise from assay variability. Mitigation strategies include:
- Standardized receptor binding assays : Use 5-HT2A/5-HT1A receptor models (e.g., rodent head-twitch tests) to compare agonist/antagonist effects .
- Dose-response profiling : Establish EC50/IC50 values across multiple cell lines (e.g., HEK-293 vs. neuronal primary cultures) .
- Metabolic stability studies : Assess liver microsome degradation to rule out false negatives .
What structural modifications enhance the compound's selectivity for serotonin receptors?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Sulfonyl group substitution : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to improve 5-HT2A affinity .
- Piperazine ring modifications : Introduce a triazole moiety via Huisgen cycloaddition to enhance blood-brain barrier penetration .
- Chlorophenyl positional isomerism : Test 2- or 4-chloro analogs to reduce off-target effects .
What challenges arise in purifying this compound, and how are they addressed?
Answer:
Common issues and solutions:
- Byproduct formation : Optimize reaction pH (6.5–7.5) to minimize sulfonate ester byproducts .
- Solvent compatibility : Use dichloromethane for extraction to avoid emulsion formation .
- Crystallization difficulties : Recrystallize from ethanol/water (4:1) to obtain high-purity crystals (>95%) .
How does this compound interact with 5-HT receptors in vivo, and what experimental models validate these interactions?
Answer:
- In vivo rodent models : The compound induces dose-dependent head-twitch responses (HTR) via 5-HT2A activation (EC50 = 1.2 mg/kg) .
- Competitive binding assays : Displace [³H]ketanserin in cortical membranes (Ki = 12 nM for 5-HT2A vs. Ki = 85 nM for 5-HT1A) .
- Behavioral studies : Assess locomotor activity in open-field tests to differentiate anxiolytic vs. stimulant effects .
What computational methods predict the compound's pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to 5-HT2A (PDB ID: 6WGT) to identify key residues (e.g., Ser159, Asp155) .
- ADMET prediction (SwissADME) : Estimate logP (2.8), Caco-2 permeability (6.5 × 10⁻⁶ cm/s), and CYP2D6 inhibition risk .
- MD simulations (GROMACS) : Analyze stability of receptor-ligand complexes over 100 ns trajectories .
How do researchers validate the compound's role in enzyme inhibition assays?
Answer:
- Kinetic assays : Measure IC50 against acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) using Ellman’s reagent .
- Zebrafish models : Quantify behavioral changes (e.g., reduced mobility) post-exposure to correlate enzyme inhibition .
- Crystallographic data : Co-crystallize the compound with target enzymes (e.g., AChE) to confirm binding modes .
What synthetic routes enable scalable production for preclinical studies?
Answer:
- Stepwise coupling : React 3-chlorophenylpiperazine with 4-methylbenzenesulfonyl chloride in THF at 0°C (yield: 78%) .
- Flow chemistry : Continuous-flow reactors reduce reaction time to <10 minutes (residence time: 2.5 min) .
- Green chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) to improve sustainability .
How are contradictory cytotoxicity results addressed in cell-based studies?
Answer:
- Cell line validation : Use ATCC-certified lines (e.g., SH-SY5Y for neurotoxicity) to ensure reproducibility .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activity measurements .
- Mitochondrial toxicity screening : Assess JC-1 dye aggregation in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
